molecular formula C8H7NO3 B031611 Phthalamic acid CAS No. 88-97-1

Phthalamic acid

Cat. No. B031611
CAS RN: 88-97-1
M. Wt: 165.15 g/mol
InChI Key: CYMRPDYINXWJFU-UHFFFAOYSA-N
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Description

Phthalamic acid is involved in the synthesis of novel compounds and polymers, contributing to advancements in materials science and chemistry. Its utility spans from the synthesis of optically active polyamides to its role in creating adhesive polymers and understanding its ion chemistry for mass spectral analysis.

Synthesis Analysis

The synthesis of phthalamic acid derivatives involves multiple steps, starting from phthalic anhydride reacting with specific amino acids or alcohols under various conditions, including microwave-assisted synthesis for efficiency. For example, it is prepared from phthalic anhydride and l-isoleucine in acetic acid solution, yielding high yields of imide acid, which is further processed to obtain the desired phthalamic acid derivative (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

The molecular structure of phthalamic acid and its derivatives is analyzed through various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. These analyses reveal the planar nature of the phthalimide group and the extensive hydrogen bonding in its crystal structure, contributing to its physical and chemical properties (Elz et al., 1983).

Chemical Reactions and Properties

Phthalamic acid undergoes various chemical reactions, including polymerization and coordination with metals, to form complex structures. For instance, it reacts with diisocyanates under microwave irradiation to produce optically active polyamides containing pendent phthalimide groups with moderate inherent viscosities (Mallakpour & Taghavi, 2008).

Physical Properties Analysis

The physical properties of phthalamic acid derivatives, such as solubility and thermal stability, are crucial for their application in materials science. Some derivatives exhibit good solubility in organic solvents and possess high thermal stability, which is essential for their use in high-performance materials (Mallakpour & Taghavi, 2008).

Chemical Properties Analysis

The chemical properties of phthalamic acid, including its reactivity and interaction with other compounds, are central to its role in synthesis and materials development. Its ability to form coordination polymers and undergo radical polymerization highlights its versatile chemical nature and its potential in creating novel materials (Lamparth et al., 2014).

Scientific Research Applications

  • Endocrine Disruption and Reproductive Effects : Phthalates, including phthalamic acid derivatives, are known for their use as plasticizers and additives in consumer products. Studies on laboratory animals have indicated their potential for endocrine disruption and reproductive effects (Wang, Zhu, & Kannan, 2019).

  • Chemical Reactions : Phthalamic acid can react with lead tetra-acetate to produce oxizine derivatives, a process involving the formation of isocyanates (Beckwith & Hickman, 1968).

  • Fire-Safe Polymers : Polyhydroxyamic acid (PHAA), synthesized from phthalamic acid, shows potential as a fire-safe polymer due to its endothermic reaction and the release of water and carbon dioxide during cyclization and rearrangement reactions (Park, Farris, & Kantor, 2004).

  • Agricultural Applications : Phthalamic acid, used as a root activator, has been shown to increase rice yield significantly when combined with organic matter (Park & Mok, 1974).

  • Insecticidal Activities : Certain derivatives of phthalamic acid exhibit strong larvicidal activities against pests like Plutella xylostella, with the activity depending on specific substituents in the structure (Feng et al., 2010).

  • Horticultural Benefits : N-phenyl-phthalamic acid (PPA) can extend the flowering time of apple cultivars and influence fruit set and quality, although these effects are also affected by factors like fertilization and fruit number per tree (Racskó, 2006).

  • Herbicidal Activity : Phthalamic acid precursors have been found to possess herbicidal activity on weeds and crops, offering selectivity, persistence, and minimal toxicity to crops (Mazza & Modena, 1999).

  • Geotropic Response Inhibition : Derivatives of phthalamic acid are known to inhibit the geotropic response in plants (Smith, Kennard, & Katekar, 1983).

  • Hydrolysis and Rearrangement : Studies have shown that phthalamic acid derivatives undergo hydrolysis and rearrangement reactions, although they are considered too stable to be used as prodrugs for amines (Bundgaard & Steffansen, 1990).

Safety And Hazards

Phthalamic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-carbamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMRPDYINXWJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058980
Record name Benzoic acid, 2-(aminocarbonyl)-
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Phthalamic acid

CAS RN

88-97-1
Record name Phthalamic acid
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Record name Phthalamidic acid
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Record name PHTHALAMIC ACID
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Record name Benzoic acid, 2-(aminocarbonyl)-
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Record name Phthalamic acid
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Record name PHTHALAMIDIC ACID
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Synthesis routes and methods I

Procedure details

The following example illustrates the synthesis of a phthalimide-terminatedimide polymer with theoretical number average molecular weight of 11,600 g/mole. 3,4'-Oxydianiline (ODA) (25.0 mmole, 5.0062 g) and 1,3-bis(3-aminophenoxy)benzene (APB) (25.0 mmole, 7.3084 g) were dissolvedin N-methylpyrrolidinone (NMP) ( ~ 35 mL) in a flask equipped with a mechanical stirrer, condenser and nitrogen inlet. 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA) (47.87 mmole, 14.0845 g) and phthalic anhydride (PA) (4.260 mmole, 0.6310 g) were slurried in NMP (~ 35 mL) and were added to the solution. Afterwashing with ~ 38 mL of NMP to provide a 20% solids content reaction, an exotherm of 10°-15° C. was observed. The exotherm quickly subsided and the reaction was stirred at 25° C. for 16 hours to form the phthalamide acid-terminated polyamide acid. The inherent viscosity (ninh) of the phthalamide acid-terminated polyamide acid was 0.41 dL/g in NMP at 25° C. To imidize, toluene (30 mL) was added and the reaction was heated at 160° C. for 24 hours. After cooling to 25° C., the polymer was still soluble. The solution was poured into water to precipitate a powder which was washed twice in water and dried at >100° C. to afford a yellow solid in high yield. The resulting phthalimide-terminated polyimide was soluble in NMP and had a glass transition temperature of 219° C. A film cast from the polyamide acid solution and dried one hour each at 100°, 225°, and 371° C. had a Tg of 223° C. and was tough and creasible.
[Compound]
Name
phthalimide-terminatedimide
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Synthesis routes and methods II

Procedure details

The following example illustrates the synthesis of a phthalimide-terminated imide oligomer with theoretical number average molecular weight of 11,600 g/mole. 3,4'-Oxydianiline (ODA) (63.75 mmole, 12.7653 g) and 1,3-bis(3-aminophenoxy)benzene (APB) (11.25 mmole, 3.2888 g) were dissolved in N-methylpyrrolidinone (NMP) (~50 mL) in a flask equipped with a mechanical stirrer, condenser and nitrogen inlet. 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA) (72.0 mmole, 21.1838 g) and phthalic anhydride (PA) (6.0 mmole, 0.8888 g) were slurried in NMP (~50 mL) and were added to the solution. After washing with ~32 mL of NMP to provide a 20% solids content reaction, an exotherm of 10-15° C. was observed. The exotherm quickly subsided and the reaction was stirred at 25° C. for 16 h to form the phthalamide acid-terminated polyamide acid. The inherent viscosity (ηinh)) of the phthalamide acid-terminated polyamide acid was 0.47 dL/g in NMP at 25° C. To imidize, toluene (30 mL) was added and the reaction was heated at 160° C. for 24 h. After cooling, a powder precipitated which was washed twice in water and dried ~230° C. in a vacuum to afford a yellow solid in high yield. The resulting phthalimide-terminated polyimide was insoluble in NMP and had a glass transition temperature 245° C. and a melting point at ~357° C. A film cast from the polyamide acid solution and dried 1 hour each at 100, 225, and 371° C. had a Tg of 248° C. and a Tm at 357° C. and was tough and creasible.
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[Compound]
Name
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,170
Citations
J Brown, SCK Su, JA Shafer - Journal of the American Chemical …, 1966 - ACS Publications
… of phthalamic acid.2 Both mechanisms are consistent with the existing proportionality between the fraction of un-ionized phthalamic acid … phthalamic acid we observed the elimination of …
Number of citations: 48 pubs.acs.org
AW Titherley, WL Hicks - Journal of the Chemical Society, Transactions, 1906 - pubs.rsc.org
… The solid dissolved almost completely, and after filtering and cooling benzoylphthalamic acid was deposited as a white precipitate with hydrochloric acid. It was purified and separated …
Number of citations: 11 pubs.rsc.org
C Wu, R Dickstein, AJ Cary, JH Norris - Plant Physiology, 1996 - academic.oup.com
… The auxin transport inhibitor N-(1-naphthyl)phthalamic acid elicited development of pseudonodules … This suggests that N-(1-naphthyl)phthalamic acid activates cortical cell divisions …
Number of citations: 84 academic.oup.com
E Chapman, H Stephen - Journal of the Chemical Society …, 1925 - pubs.rsc.org
… Well-powdered phthalamic acid (20 g.) was gradually added to the stirred, cooled standard hypochlorite solution (200 cc), which became dark reddish-brown. Sodium hydroxide (10 8.) …
Number of citations: 49 pubs.rsc.org
ML Bender, YL Chow, F Chloupek - Journal of the American …, 1958 - ACS Publications
… phthalamic acid in aqueous solution exhibits kinetic dependence on the undissociated phthalamic acid … At pH 3 the hydrolysis of phthalamic acid is about 105 faster than the hydrolysis …
Number of citations: 260 pubs.acs.org
YL Sim, A Ariffin, MN Khan - International journal of chemical …, 2006 - Wiley Online Library
… hydrolysis of amide bond in phthalamic acid in 1957, a surge … the reaction of benzoic acid with phthalamic acid at pH 1–3 is … )phthalamic acid and N-(2-methoxyphenyl)phthalamic acid …
Number of citations: 15 onlinelibrary.wiley.com
CJ Perry - Journal of the Chemical Society, Perkin Transactions 2, 1997 - pubs.rsc.org
The acid-catalysed breakdown of N-(2-aminophenyl)phthalamic acid has been studied in dilute aqueous acids in the pH range 0–6. The dominant reaction is the formation of N-(2-…
Number of citations: 17 pubs.rsc.org
SH Lee, UH Do - 한국식물보호학회지, 1969 - dbpia.co.kr
… 3)水稻種子S 發芽試驗結果 草長芒phthalamicacid誘導體水 亦是 phthalamic acid 自體旦中 卷… -chlorOphenyDphthalamic acid,3,4-dichlorophenyl phthalamic acid水 Control豆中 9特次世 等…
Number of citations: 2 www.dbpia.co.kr
RAM Blackburn, B Capon, AC McRitchie - Bioorganic Chemistry, 1977 - Elsevier
… in the hydroIysis of phthalamic acid and N-phenylphthalamic … in the hydrolysis of phthalamic acid by means of an elegant … that if the hydrolysis of phthalamic acid were studied in the …
Number of citations: 31 www.sciencedirect.com
FE King, DAA Kidd - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… to ensure cyclisation of the initially-formed phthalamic acid, the solvent was evaporated and the … by racemisation, presumably at the phthalamic acid stage, the product being phthalyl-DL-…
Number of citations: 205 pubs.rsc.org

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